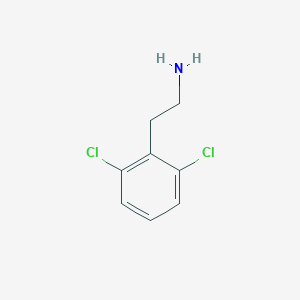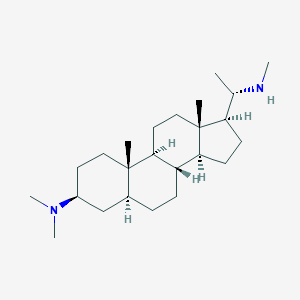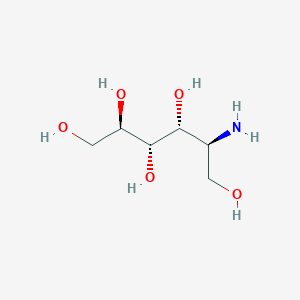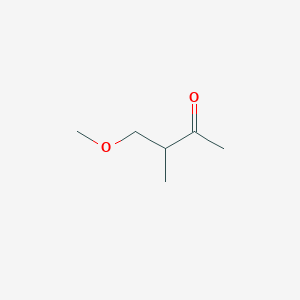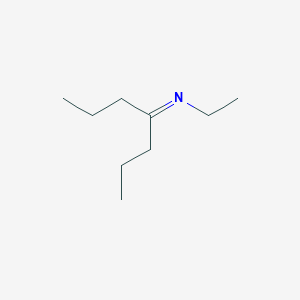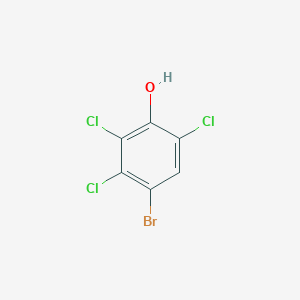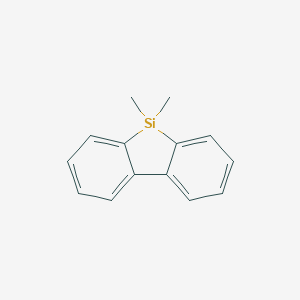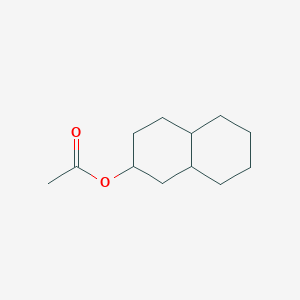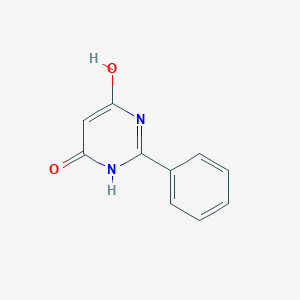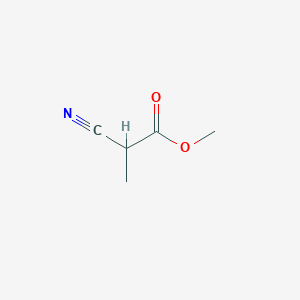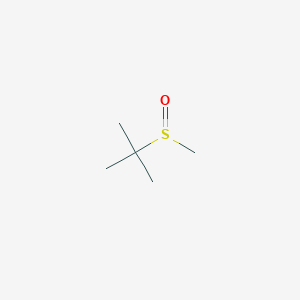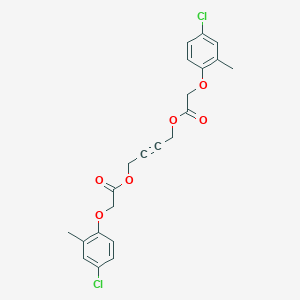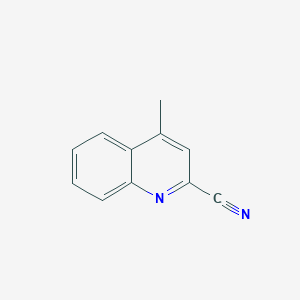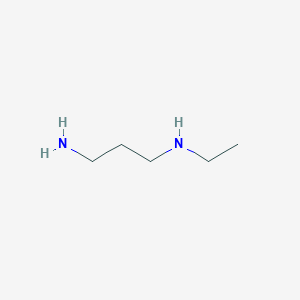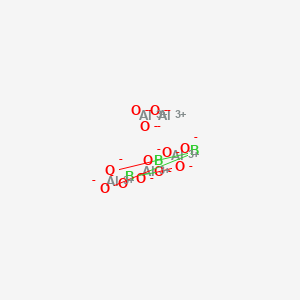
Pentaaluminum;oxygen(2-);triborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaaluminum;oxygen(2-);triborate, also known as Al5O2(BO3) or AB5O11, is a compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a member of the borate family, which is known for its diverse range of applications in various fields such as medicine, electronics, and materials science. In
Aplicaciones Científicas De Investigación
Pentaaluminum;oxygen(2-);triborate(BO3) has been studied extensively for its potential applications in various fields such as catalysis, optoelectronics, and biomedicine. In catalysis, this compound has shown promising results as a catalyst for various chemical reactions such as oxidation and hydrogenation. In optoelectronics, Pentaaluminum;oxygen(2-);triborate(BO3) has been used as a substrate for the growth of thin films of other materials such as gallium nitride and zinc oxide. In biomedicine, this compound has shown potential as a drug delivery system due to its biocompatibility and ability to release drugs in a controlled manner.
Mecanismo De Acción
The mechanism of action of Pentaaluminum;oxygen(2-);triborate(BO3) is not fully understood, but it is believed to be related to its unique crystal structure. This compound has a layered structure composed of alternating layers of aluminum oxide and borate, which creates a large surface area and numerous active sites for catalytic reactions. The presence of oxygen vacancies in the crystal structure also contributes to its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Pentaaluminum;oxygen(2-);triborate(BO3) are still being studied, but preliminary research suggests that this compound has low toxicity and is well-tolerated by living organisms. In vitro studies have shown that Pentaaluminum;oxygen(2-);triborate(BO3) can inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer therapy and antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pentaaluminum;oxygen(2-);triborate(BO3) in lab experiments include its high stability, low toxicity, and unique properties such as catalytic activity and drug delivery capabilities. However, the synthesis of this compound is complex and requires specialized equipment and expertise. The purity of the product can also be difficult to achieve, which can affect the reproducibility of results.
Direcciones Futuras
There are numerous future directions for the study of Pentaaluminum;oxygen(2-);triborate(BO3), including:
1. Further optimization of the synthesis method to improve the purity and yield of the product.
2. Investigation of the mechanism of action of Pentaaluminum;oxygen(2-);triborate(BO3) to better understand its catalytic and drug delivery capabilities.
3. Exploration of the potential applications of Pentaaluminum;oxygen(2-);triborate(BO3) in other fields such as energy storage and environmental remediation.
4. Development of new methods for the functionalization of Pentaaluminum;oxygen(2-);triborate(BO3) to enhance its properties and expand its applications.
5. Investigation of the toxicity and biocompatibility of Pentaaluminum;oxygen(2-);triborate(BO3) in vivo to assess its potential as a drug delivery system.
In conclusion, Pentaaluminum;oxygen(2-);triborate(BO3) is a compound with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential applications. The synthesis method and purity of the product are important factors that need to be optimized to ensure reproducibility of results.
Métodos De Síntesis
The synthesis of Pentaaluminum;oxygen(2-);triborate(BO3) is a complex process that involves the reaction between aluminum oxide, boric acid, and a reducing agent such as carbon. The reaction is carried out at high temperatures and pressures, and the resulting product is a white crystalline powder. The purity of the product can be improved by using high-purity starting materials and optimizing the reaction conditions.
Propiedades
Número CAS |
12005-61-7 |
|---|---|
Nombre del producto |
Pentaaluminum;oxygen(2-);triborate |
Fórmula molecular |
Al5B3O12 |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
pentaaluminum;oxygen(2-);triborate |
InChI |
InChI=1S/5Al.3BO3.3O/c;;;;;3*2-1(3)4;;;/q5*+3;3*-3;3*-2 |
Clave InChI |
IEQOEKWKMSXFMV-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
SMILES canónico |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



